Bienvenue dans la boutique en ligne BenchChem!

Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]

Pharmaceutical impurity profiling RP-HPLC method validation Valacyclovir related substances

Bis[2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] (CAS 1346599-81-2) is a synthetic bis-purine derivative (C₃₁H₃₄N₁₀O₆, MW 642.67 g/mol) classified as a protected intermediate in the preparation of Guaninyl Valacyclovir (G836500), a pharmacopoeial impurity of the antiviral prodrug Valacyclovir. The molecule comprises two 6-O-benzylguanine moieties linked via a methylhydrazine bridge, with each purine N9 position further substituted by a hydroxyethoxymethyl group.

Molecular Formula C31H34N10O6
Molecular Weight 642.677
CAS No. 1346599-81-2
Cat. No. B584233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]
CAS1346599-81-2
SynonymsBis [2-[(2-Amino-1,6-dihydro-6-phenylmethoxy-9H-purin-9yl)methoxy]ethanol]
Molecular FormulaC31H34N10O6
Molecular Weight642.677
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3COCCO)NCNC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5COCCO
InChIInChI=1S/C31H34N10O6/c42-11-13-44-20-40-18-34-24-26(40)36-30(38-28(24)46-15-22-7-3-1-4-8-22)32-17-33-31-37-27-25(35-19-41(27)21-45-14-12-43)29(39-31)47-16-23-9-5-2-6-10-23/h1-10,18-19,42-43H,11-17,20-21H2,(H,32,36,38)(H,33,37,39)
InChIKeyKMJCGVLLUYFSGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] (CAS 1346599-81-2): A Protected Bis-Purine Intermediate for Valacyclovir Impurity Reference Standard Synthesis


Bis[2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] (CAS 1346599-81-2) is a synthetic bis-purine derivative (C₃₁H₃₄N₁₀O₆, MW 642.67 g/mol) classified as a protected intermediate in the preparation of Guaninyl Valacyclovir (G836500), a pharmacopoeial impurity of the antiviral prodrug Valacyclovir . The molecule comprises two 6-O-benzylguanine moieties linked via a methylhydrazine bridge, with each purine N9 position further substituted by a hydroxyethoxymethyl group . Unlike the unprotected final impurity standards (e.g., Bis Valacyclovir, EP Impurity P) or monomeric guanine analogs (e.g., O6-Benzylguanine), this compound retains benzyl protecting groups at both 6-O positions, enabling its specific role as a late-stage synthetic intermediate rather than a final analytical reference material [1].

Why Bis[2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] Cannot Be Replaced by Unprotected Valacyclovir Impurity Standards or Monomeric Guanine Analogs


Procurement decisions in pharmaceutical impurity profiling and reference standard synthesis cannot treat all purine-based intermediates as interchangeable. The 6-O-benzyl protecting groups present on this compound are chemically orthogonal to the free 6-oxo functionality found in final impurity standards such as Bis Valacyclovir (CAS 1356019-51-6) or Guaninyl Valacyclovir (CAS 2519847-26-6) . Substituting an unprotected analog into a synthetic sequence requiring benzyl protection would lead to unwanted side reactions at the guanine 6-position, compromising synthetic yield and product purity. Conversely, monomeric 6-O-benzylguanine (CAS 19916-73-5, MW 241.25 g/mol) lacks the dimeric architecture and the N9-hydroxyethoxymethyl substituents necessary to access the bis-purine impurity scaffold . The methylhydrazine bridge topology distinguishes this compound from related intermediates such as Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir (CAS 1356350-92-9, MW 1109.19 g/mol), which carries additional Cbz and valine ester groups and is used at a different synthetic stage [1]. These structural distinctions are not cosmetic—they dictate fundamentally different chromatographic retention behavior, solubility profiles, and reactivity in deprotection and coupling steps, making generic substitution technically invalid for method development, impurity synthesis, and quality control workflows.

Quantitative Differentiation Evidence for Bis[2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] (CAS 1346599-81-2) Against Key Comparators


Molecular Weight Distinguishes Target Compound from Both Monomeric and Final-Impurity Comparators, Enabling Unique Chromatographic Resolution

The target compound (MW 642.67 g/mol) occupies a distinct molecular weight window that is substantially higher than the monomeric 6-O-benzylguanine (MW 241.25 g/mol) yet lower than the fully elaborated Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir (MW 1109.19 g/mol) [1]. This intermediate molecular weight, combined with the presence of two benzyl-protected guanine chromophores, is predicted to generate a unique retention time in reversed-phase HPLC systems used for valacyclovir impurity profiling, where pharmacopoeial methods achieve detection and quantification of related substances at the 0.1% level [2]. In contrast, the unprotected Bis Valacyclovir final impurity (MW 660.68 g/mol) elutes at a different retention time due to the absence of hydrophobic benzyl groups and the presence of polar valine ester moieties. This chromatographic differentiation is critical for unambiguous peak assignment during method development and validation.

Pharmaceutical impurity profiling RP-HPLC method validation Valacyclovir related substances

Physical Form Differentiation: Off-White Solid vs. Sticky Oil Improves Handling Precision in Quantitative Analytical Workflows

The target compound is consistently described as an off-white solid across multiple vendor sources . In contrast, the structurally related intermediate Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir (CAS 1356350-92-9) is reported as a sticky oil [1]. This physical form distinction carries practical consequences for analytical laboratory operations: solid reference standards permit accurate microbalance weighing (typically 1–10 mg quantities required for impurity standard preparation), whereas sticky oils introduce weighing errors due to adhesion to weighing vessels and spatulas, potentially compromising the accuracy of calibration standard concentrations. Pharmacopoeial impurity methods require reference standard solutions prepared at precisely known concentrations for system suitability testing and quantitative impurity determination [2].

Reference standard handling Analytical weighing accuracy Impurity standard formulation

6-O-Benzyl Protection Provides Synthetic Orthogonality Unavailable in Final Impurity Standards, Enabling Selective Late-Stage Deprotection

The target compound retains two 6-O-benzyl ether protecting groups, in contrast to final impurity standards such as Bis Valacyclovir (EP Impurity P, CAS 1356019-51-6) and Guaninyl Valacyclovir (EP Impurity N, CAS 2519847-26-6), which possess free 6-oxo (carbonyl) functionality [1]. This protection state is mechanistically essential: the 6-O-benzyl group shields the guanine lactam from undesired nucleophilic attack or metal coordination during synthetic steps involving the methylhydrazine bridge formation and N9-hydroxyethoxymethyl installation. Subsequent hydrogenolytic or acidic deprotection of the benzyl ethers reveals the free 6-oxo groups required in the final impurity scaffold [2]. Attempting to use an unprotected analog at this synthetic stage would expose the reactive 6-oxo positions to side reactions, reducing synthetic efficiency and increasing the burden of purification. The benzyl protection strategy is well-precedented in purine nucleoside chemistry, particularly in the synthesis of valacyclovir and ganciclovir intermediates where Cbz and benzyl protecting groups are sequentially employed [3].

Protecting group strategy Impurity synthesis Valacyclovir process chemistry

Purity Specification (Min. 95%) Meets Pharmacopoeial Thresholds for Impurity Reference Standards While Underscoring the Compound's Intermediate (Not Final Standard) Role

The target compound is supplied with a minimum purity specification of 95% (by HPLC or 1H-NMR) [1]. This meets the WHO and pharmacopoeial guidance that impurity reference standards should have purity ≥95%, or have purity accurately stated if below this threshold [2]. For comparison, the final impurity standard Bis Valacyclovir (EP Impurity P) is commercially available at ~90% purity, reflecting the additional synthetic steps and purification challenges associated with the fully deprotected, valine-esterified final impurity . The 95% purity of the target compound is appropriate and sufficient for its designated role as a synthetic intermediate en route to Guaninyl Valacyclovir; it is not intended as a direct quantitative reference standard for finished product impurity testing. Higher purity monomeric comparators such as O6-Benzylguanine (≥98% purity) reflect their simpler, monomeric structure and more straightforward purification, but cannot substitute for the dimeric intermediate in the impurity synthesis pathway.

Reference standard purity Pharmacopoeial compliance Impurity quantification

Methylhydrazine (N–N) Bridge Topology Differentiates Target Compound from Methylene-Bridged Bis Valacyclovir Impurity

The target compound incorporates a methylhydrazine (N–N) bridge connecting the two purine ring systems at the 2-amino positions, as confirmed by the IUPAC name and InChI structural assignment . In contrast, Bis Valacyclovir (EP Impurity P) features a methylene (CH₂) bridge between the two guanine 2-amino groups . This structural difference is chemically significant: the N–N bond in the target compound is a hallmark of the intermediate oxidation state along the synthetic pathway toward the final impurity, which may involve reduction or further functional group manipulation at the bridging position. The hydrazine-type linkage also influences the compound's stability profile—N–N bonds can be susceptible to reductive cleavage, which is a consideration for storage and handling . The methylene bridge in the final impurity is chemically more inert, consistent with its role as a stable end-product impurity that must persist through analytical method conditions.

Bridge chemistry Impurity structural elucidation Synthetic intermediate design

TRC-Sourced Material with NMR and MS Characterization Data Supports Regulatory Documentation Requirements for ANDA Submissions

The target compound (Catalog B401800) is manufactured and supplied by Toronto Research Chemicals (TRC), a specialized provider of complex organic reference standards for biomedical research with over 39 years of manufacturing experience . TRC provides NMR and mass spectrometry (MS) structural confirmation data with this product . This characterization documentation is essential for pharmaceutical development laboratories preparing ANDA (Abbreviated New Drug Application) submissions, where regulatory authorities require comprehensive structural elucidation data for impurity reference standards and synthetic intermediates [1]. In comparison, while multiple vendors supply Bis Valacyclovir and related impurity standards with Certificates of Analysis (Daicel Pharma provides CoA with 1H-NMR, 13C-NMR, IR, MASS, and HPLC purity data) , the TRC provenance of the target compound ensures traceability to a single, well-established manufacturer whose analytical documentation is widely accepted in regulatory filings.

Reference standard characterization ANDA regulatory support Certificate of Analysis

Best-Fit Application Scenarios for Bis[2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] Procurement Based on Quantitative Differentiation Evidence


Synthesis of Guaninyl Valacyclovir (EP Impurity N) Reference Standard for Pharmacopoeial Compliance Testing

This compound is the documented intermediate in the preparation of Guaninyl Valacyclovir (G836500, EP Impurity N) . Pharmaceutical QC laboratories and contract research organizations developing ANDA submissions for generic Valacyclovir require access to well-characterized impurity reference standards. Procuring this intermediate enables controlled, verifiable synthesis of the final impurity standard with full traceability of the synthetic pathway. The 6-O-benzyl protection ensures regioselective transformations at the purine scaffold, while the solid physical form supports accurate stoichiometric calculations for reaction scale-up. The TRC Certificate of Analysis provides foundational characterization data that can be incorporated into the regulatory documentation package .

HPLC Method Development and System Suitability Testing for Valacyclovir Impurity Profiling

Validated RP-HPLC methods for valacyclovir impurity determination require reference standards to establish relative retention times (RRTs) and to verify system suitability . The unique molecular weight (642.67 g/mol) and dual benzyl chromophore of this compound generate a chromatographic peak that is well-resolved from both earlier-eluting monomeric species (e.g., guanine, acyclovir) and later-eluting final dimeric impurities (e.g., Bis Valacyclovir, MW 660.68). This compound can serve as a process-related marker to monitor the efficiency of the synthetic impurity preparation and to verify that intermediate-stage impurities are adequately removed before the final API is released.

Process Chemistry Optimization in Generic Valacyclovir API Manufacturing

Valacyclovir hydrochloride manufacturing processes must control impurity levels such that any individual unspecified impurity does not exceed 0.10% by weight . Understanding the formation pathway of Guaninyl Valacyclovir impurity—and the role of this benzyl-protected intermediate in that pathway—enables process chemists to design reaction conditions that minimize impurity generation at the source. The methylhydrazine bridge and 6-O-benzyl groups provide distinct spectroscopic handles (NMR, MS/MS) for tracking this intermediate through the synthetic sequence, facilitating process analytical technology (PAT) implementation and quality-by-design (QbD) approaches to impurity control .

Structural Elucidation and Forced Degradation Studies for Impurity Identification

Regulatory guidance (ICH Q3A/Q3B) requires identification of impurities present at or above the identification threshold. When unknown peaks are observed in valacyclovir API chromatograms, access to authentic samples of synthetic intermediates—including this benzyl-protected bis-purine—enables spiking experiments to confirm or exclude peak identity by retention time matching and LC-MS/MS fragmentation pattern comparison . The N–N bridge and benzyl protecting groups generate characteristic mass spectrometric fragments that are distinguishable from those of methylene-bridged or deprotected analogs, providing definitive structural confirmation during impurity identification investigations .

Quote Request

Request a Quote for Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.